(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, features a pyrazole ring, a fluorophenyl group, and a methoxyphenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone derivative and an aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing in ethanol or methanol to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce dihydrochalcones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications and derivatizations.
Biology and Medicine
The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer properties. Researchers investigate its potential as a therapeutic agent or as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, dyes, or agrochemicals. Its chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The molecular pathways involved could include inhibition of specific kinases or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one: A similar chalcone with a different configuration.
(Z)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: A chalcone with a methoxy group but lacking the pyrazole ring.
(Z)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: A chalcone with both fluorophenyl and methoxyphenyl groups but without the pyrazole ring.
Uniqueness
The presence of the pyrazole ring in (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one distinguishes it from other chalcones. This structural feature may contribute to its unique chemical reactivity and biological activity.
Properties
IUPAC Name |
(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O2/c1-30-23-14-9-18(10-15-23)24(29)16-11-20-17-28(22-5-3-2-4-6-22)27-25(20)19-7-12-21(26)13-8-19/h2-17H,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMYEQNRMZWMEZ-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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